molecular formula C13H25NO3 B8348195 2-(2-Ethyl)-octanoylamino-propionic acid

2-(2-Ethyl)-octanoylamino-propionic acid

Cat. No. B8348195
M. Wt: 243.34 g/mol
InChI Key: RFSQCYHCAJWRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943163B2

Procedure details

18.6 g (0.211 mol) of D,L-alanine and 46.6 g (0.41 mol) of triethylamine are initially charged in 300 ml of dichloromethane. at 0° C., 50.09 g (0.461 mol) of trimethylsilyl chloride are added dropwise, and the mixture is stirred at room temperature for 1 h and then at 40° C. for 1 h. The solution is cooled to −10° C., and 40 g (0.21 mol) of 2-ethyloctanoyl chloride in 50 ml of dichloromethane are added dropwise. The mixture is stirred at room temperature overnight, and 100 ml of water are then added dropwise with ice-cooling, and the mixture is stirred for another 10 minutes. The phases are separated, the aqueous phase is extracted twice with in each case 100 ml of dichloromethane and the combined organic phases are dried over sodium sulphate and evaporated under reduced pressure. The residue is recrystallized from toluene by adding n-hexane and dried at 60° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50.09 g
Type
reactant
Reaction Step Two
Name
2-ethyloctanoyl chloride
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=O)[CH3:3].[CH2:7](N(CC)CC)[CH3:8].C[Si](Cl)(C)C.C([CH:21]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:22](Cl)=[O:23])C.[OH2:31]>ClCCl>[CH3:7][CH2:8][C:2]([NH:1][C:22](=[O:23])[CH2:21][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH3:3])[C:4]([OH:6])=[O:31]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
46.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50.09 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
2-ethyloctanoyl chloride
Quantity
40 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with in each case 100 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene
ADDITION
Type
ADDITION
Details
by adding n-hexane
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCC(C(=O)O)(C)NC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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